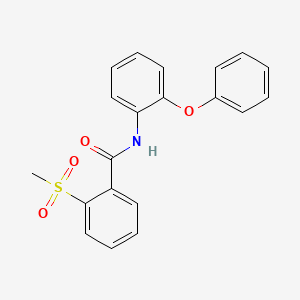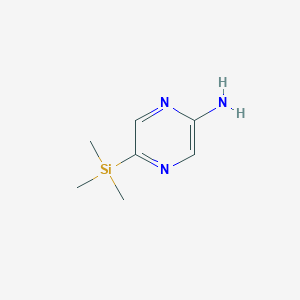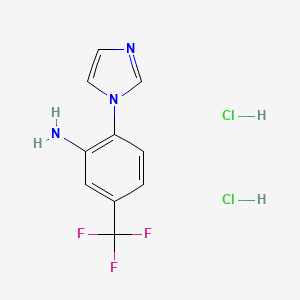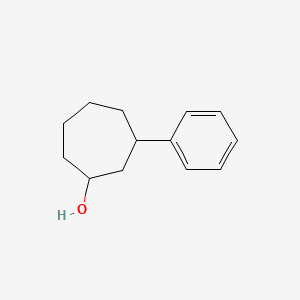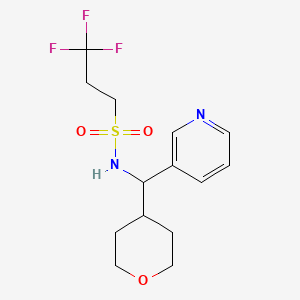![molecular formula C9H12N2O4 B2411013 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856033-81-2](/img/structure/B2411013.png)
2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid, also known as MPPA, is a chemical compound used in scientific research. It is a pyrazole derivative that has shown potential in various studies due to its unique properties. In
作用機序
The mechanism of action of 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid involves the inhibition of various enzymes and pathways. It has been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB pathway. This compound has also been found to induce apoptosis in cancer cells by inhibiting the activation of STAT3 pathway. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been found to increase the levels of acetylcholine in the brain, which is involved in the pathogenesis of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines. This makes it a potential candidate for the development of anti-inflammatory drugs. Additionally, this compound has been found to induce apoptosis in cancer cells, which makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage of this compound for use in humans.
将来の方向性
There are several future directions for the use of 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid in scientific research. One potential direction is the development of this compound-based anti-inflammatory drugs. Another potential direction is the development of this compound-based anticancer drugs. Additionally, further studies are needed to determine the potential use of this compound in the treatment of Alzheimer's disease. Further studies are also needed to determine the safe dosage of this compound for use in humans.
Conclusion
In conclusion, this compound is a chemical compound used in scientific research. It has shown potential in various studies due to its unique properties. The synthesis of this compound involves the reaction of 4-(methoxycarbonyl)-1H-pyrazole-1-carboxylic acid with isobutyryl chloride. This compound has been studied for its anti-inflammatory and anticancer properties, as well as its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and increase the levels of acetylcholine in the brain. Further studies are needed to determine the safe dosage of this compound for use in humans and to explore its potential in different areas of scientific research.
合成法
The synthesis of 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid involves the reaction of 4-(methoxycarbonyl)-1H-pyrazole-1-carboxylic acid with isobutyryl chloride. The reaction is carried out in the presence of N,N-dimethylformamide and triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid has been used in various scientific research studies due to its potential in different areas. It has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. This compound has also been studied for its anticancer properties and has been found to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease.
特性
IUPAC Name |
2-(4-methoxycarbonylpyrazol-1-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-9(2,8(13)14)11-5-6(4-10-11)7(12)15-3/h4-5H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEGRJDTMXJFKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(C=N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2410930.png)
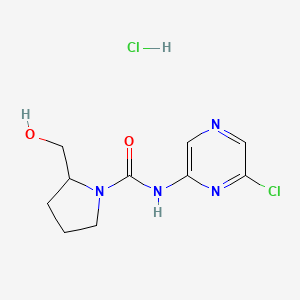

![2-(6-(Dimethylamino)pyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2410934.png)
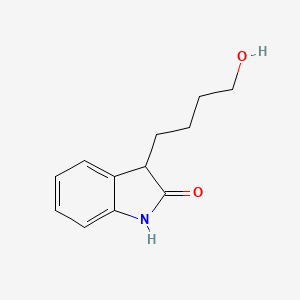
![(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2410937.png)
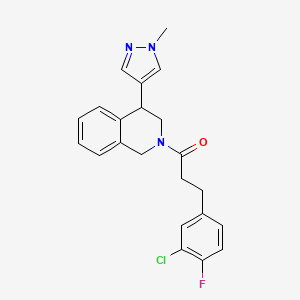
![N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2410940.png)
